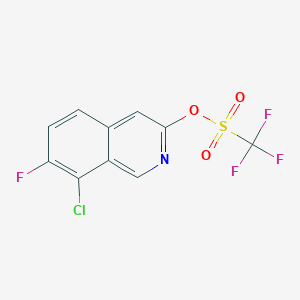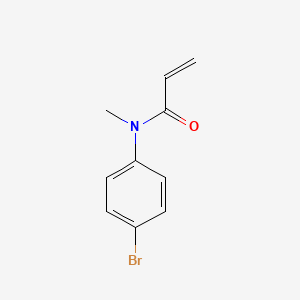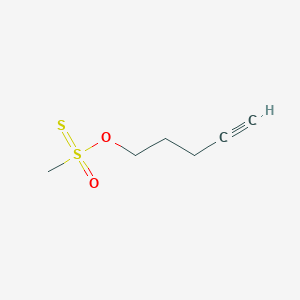![molecular formula C16H20N6O B15282046 1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B15282046.png)
1',3',5'-trimethyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H,1'H-3,4'-bipyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide is a complex organic compound that features a pyrrole ring and a bipyrazole structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride.
Formation of the Bipyrazole Structure: The bipyrazole structure can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Coupling of Pyrrole and Bipyrazole: The final step involves coupling the pyrrole ring with the bipyrazole structure using reagents such as propargylamine and acyl (bromo)acetylenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Aplicaciones Científicas De Investigación
N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar scaffold and exhibit various biological activities.
Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar due to the presence of a nitrogen-containing ring.
Uniqueness
N-[2-(1H-pyrrol-1-yl)ethyl]-1’,3’,5’-trimethyl-1,1’-dihydro-5,4’-bipyrazole-3-carboxamide is unique due to its combination of a pyrrole ring and a bipyrazole structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H20N6O |
|---|---|
Peso molecular |
312.37 g/mol |
Nombre IUPAC |
N-(2-pyrrol-1-ylethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H20N6O/c1-11-15(12(2)21(3)20-11)13-10-14(19-18-13)16(23)17-6-9-22-7-4-5-8-22/h4-5,7-8,10H,6,9H2,1-3H3,(H,17,23)(H,18,19) |
Clave InChI |
ZDZGYQLASDNXCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCN3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B15281976.png)




![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282013.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B15282015.png)
![N-[1-(hydroxymethyl)-2-methylbutyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15282016.png)
![tert-Butyl (S)-(1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)carbamate](/img/structure/B15282024.png)
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B15282030.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate](/img/structure/B15282033.png)


![2-{[(5-Bromo-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282049.png)
